molecular formula C18H20N2O6S B2643928 Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate CAS No. 2034427-00-2

Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate

Cat. No.: B2643928
CAS No.: 2034427-00-2
M. Wt: 392.43
InChI Key: MDKIFKZPWOITIR-UHFFFAOYSA-N
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Description

Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound featuring a benzoate ester, a sulfonyl group, and a fused azetidine-pyridine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2,6-dimethylpyridine, the pyridine ring is functionalized to introduce the oxo group at the 2-position.

    Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the pyridine or sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoate or sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((3-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)benzoate: Lacks the sulfonyl group, which may alter its reactivity and biological activity.

    Methyl 4-((3-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate, potentially affecting its pharmacokinetics and dynamics.

Uniqueness

The presence of both the sulfonyl group and the benzoate ester in Methyl 4-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12-8-14(9-17(21)19(12)2)26-15-10-20(11-15)27(23,24)16-6-4-13(5-7-16)18(22)25-3/h4-9,15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKIFKZPWOITIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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